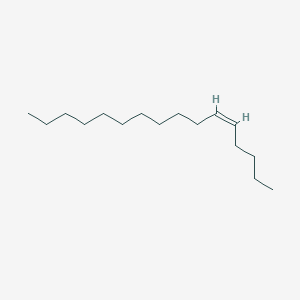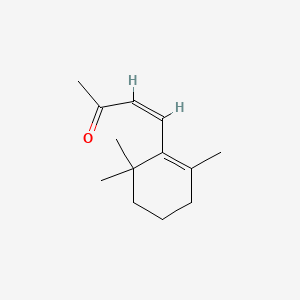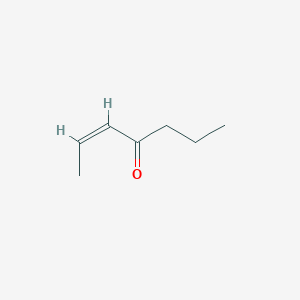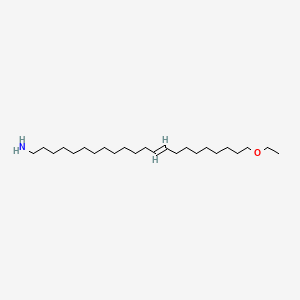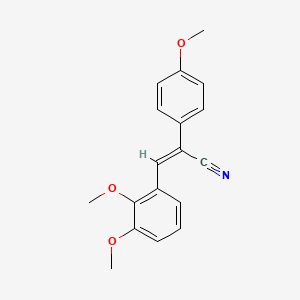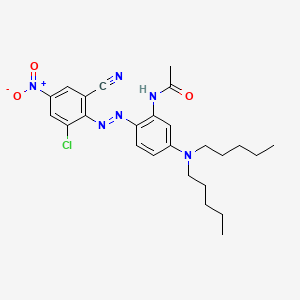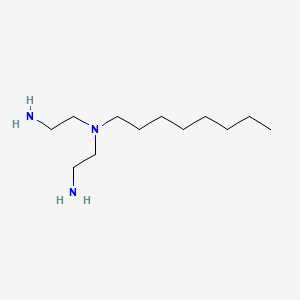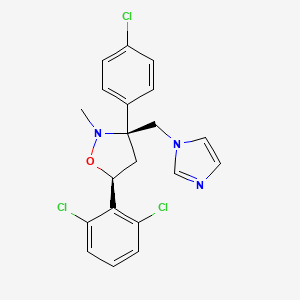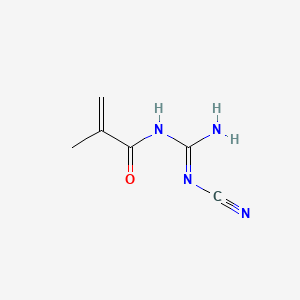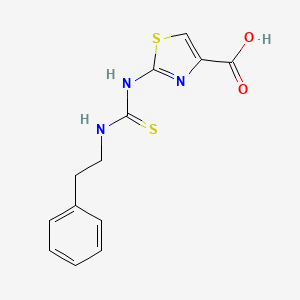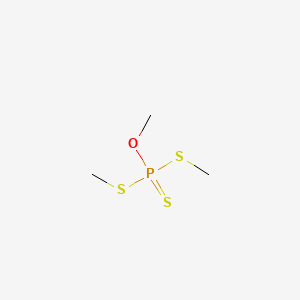
Methyl phosphorotrithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl phosphorotrithioate is an organophosphorus compound with the chemical formula C3H9OPS3 . It is known for its use in various industrial and agricultural applications, particularly as a pesticide. This compound is characterized by the presence of a phosphorus atom bonded to three sulfur atoms and one oxygen atom, with a methyl group attached to the phosphorus.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl phosphorotrithioate can be synthesized through the reaction of phosphorus trichloride with methanol and hydrogen sulfide. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. Another method involves the reaction of phosphorus pentasulfide with methanol, which also yields this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using phosphorus trichloride and methanol in the presence of a catalyst. The reaction is carried out in a controlled environment to maximize yield and purity. The product is then purified through distillation or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl phosphorotrithioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphorothioates.
Reduction: Reduction reactions can convert it to phosphorodithioates.
Substitution: It can undergo nucleophilic substitution reactions where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Phosphorothioates.
Reduction: Phosphorodithioates.
Substitution: Various substituted phosphorotrithioates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl phosphorotrithioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: It is studied for its effects on enzymes and biological pathways, particularly those involving sulfur metabolism.
Medicine: Research is ongoing into its potential use as an anti-inflammatory agent and its effects on various biological targets.
Industry: It is used as a pesticide and insecticide due to its ability to inhibit certain enzymes in pests.
Wirkmechanismus
The mechanism of action of methyl phosphorotrithioate involves the inhibition of enzymes that contain active sites with sulfur atoms. It binds to these sites, disrupting the normal function of the enzyme. This inhibition can lead to the accumulation of toxic substances within the organism, ultimately causing its death. The compound primarily targets enzymes involved in the nervous system of pests, making it an effective insecticide.
Vergleich Mit ähnlichen Verbindungen
Methyl parathion: Another organophosphorus pesticide with similar insecticidal properties.
Phosphorothioates: Compounds with a similar structure but with different oxidation states of sulfur.
Phosphorodithioates: Compounds where two sulfur atoms are bonded to the phosphorus atom.
Uniqueness: Methyl phosphorotrithioate is unique due to its specific arrangement of sulfur atoms around the phosphorus atom, which gives it distinct chemical and biological properties. Its ability to undergo various chemical reactions and its effectiveness as a pesticide make it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
3347-28-2 |
|---|---|
Molekularformel |
C3H9OPS3 |
Molekulargewicht |
188.3 g/mol |
IUPAC-Name |
methoxy-bis(methylsulfanyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C3H9OPS3/c1-4-5(6,7-2)8-3/h1-3H3 |
InChI-Schlüssel |
FQTCVCBHBVPNDH-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=S)(SC)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


